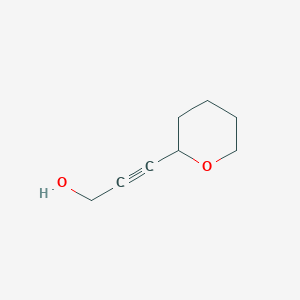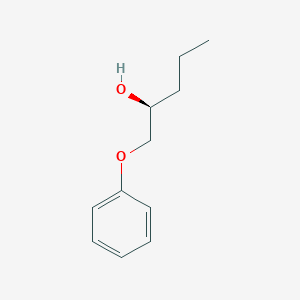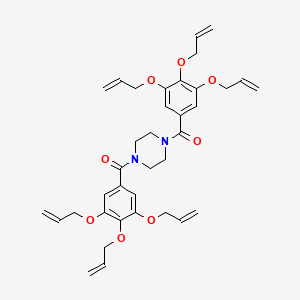
1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a piperazine core substituted with benzoyl groups that are further functionalized with allyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 3,4,5-tris(allyloxy)benzoic acid: This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Formation of benzoyl chloride derivative: The 3,4,5-tris(allyloxy)benzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.
Coupling with piperazine: The final step involves the reaction of the benzoyl chloride derivative with piperazine under basic conditions to form 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The allyloxy and benzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(benzoyl)piperazine: Lacks the allyloxy groups, resulting in different chemical reactivity and applications.
1,4-Bis[3,4,5-tris(methoxy)benzoyl]piperazine: Similar structure but with methoxy groups instead of allyloxy groups, leading to different physical and chemical properties.
Uniqueness
1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is unique due to the presence of allyloxy groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63980-46-1 |
|---|---|
Molekularformel |
C36H42N2O8 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
[4-[3,4,5-tris(prop-2-enoxy)benzoyl]piperazin-1-yl]-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |
InChI |
InChI=1S/C36H42N2O8/c1-7-17-41-29-23-27(24-30(42-18-8-2)33(29)45-21-11-5)35(39)37-13-15-38(16-14-37)36(40)28-25-31(43-19-9-3)34(46-22-12-6)32(26-28)44-20-10-4/h7-12,23-26H,1-6,13-22H2 |
InChI-Schlüssel |
AZVOUNYRZMVGIH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC=C)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)
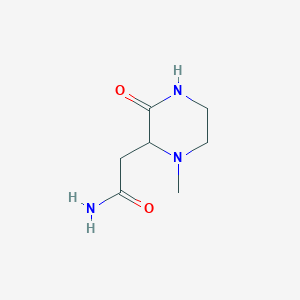
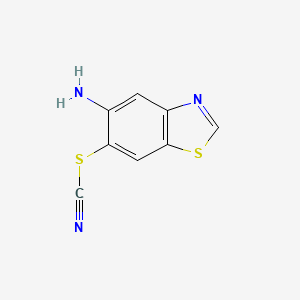
![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)

![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)
![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)

![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)

![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
